An In-depth Technical Guide to 2-Bromo-1H-benzo[d]imidazol-6-amine: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 2-Bromo-1H-benzo[d]imidazol-6-amine: Properties, Synthesis, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Bromo-1H-benzo[d]imidazol-6-amine, a substituted benzimidazole of significant interest to the drug discovery and medicinal chemistry sectors. Given the limited publicly available data for this specific molecule, this guide will also draw upon the well-characterized properties of its close structural analog, 2-Bromo-1H-benzimidazole, to provide a robust predictive framework for researchers, scientists, and drug development professionals.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is considered a "privileged" scaffold in drug discovery.[1][2] This versatile heterocyclic framework is a key structural component in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The strategic placement of various substituents on the benzimidazole core allows for the fine-tuning of its physicochemical properties and biological targets, making it a cornerstone for the development of novel therapeutics.[5]
2-Bromo-1H-benzo[d]imidazol-6-amine: Structure and Known Information
2-Bromo-1H-benzo[d]imidazol-6-amine is a halogenated and aminated derivative of the core benzimidazole structure. The presence of a bromine atom at the 2-position offers a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of more complex molecules. The amino group at the 6-position can influence the molecule's polarity, solubility, and potential for hydrogen bonding with biological targets.
Chemical Structure:
While detailed experimental data for 2-Bromo-1H-benzo[d]imidazol-6-amine is not extensively reported in peer-reviewed literature, its existence is confirmed through its CAS number and availability from various chemical suppliers.[3][7] Researchers interested in this compound can utilize this information for procurement and initial screening studies.
Physicochemical Profile: Insights from the Analog 2-Bromo-1H-benzimidazole
Due to the scarcity of specific data for the title compound, we present the well-documented physicochemical properties of its close analog, 2-Bromo-1H-benzimidazole (CAS: 54624-57-6), to serve as a valuable reference point.[8][9]
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅BrN₂ | [8][9] |
| Molecular Weight | 197.03 g/mol | [8][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 191-196 °C | [10] |
| Boiling Point | 346.0 ± 25.0 °C (Predicted) | [9] |
| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [9] |
| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [9] |
| pKa | 9.81 ± 0.10 (Predicted) | [9] |
Synthesis and Experimental Protocols
The synthesis of benzimidazole derivatives is a well-established area of organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[11] For the synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine, a plausible two-step synthetic route is proposed, starting from 1,2,4-triaminobenzene.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Bromo-1H-benzo[d]imidazol-6-amine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized method and would require optimization for the specific synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine.
Step 1: Synthesis of 1H-Benzo[d]imidazol-6-amine (Intermediate)
-
Rationale: The initial step focuses on the formation of the benzimidazole ring through the condensation of 1,2,4-triaminobenzene with formic acid. Formic acid serves as a one-carbon source for the C2 position of the imidazole ring.
-
Materials:
-
1,2,4-Triaminobenzene dihydrochloride
-
Formic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2,4-triaminobenzene dihydrochloride in dimethylformamide.
-
Add formic acid to the solution.
-
Reflux the reaction mixture at 90-100°C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and dilute with water.
-
Neutralize the residual acid with a saturated sodium bicarbonate solution until the product precipitates.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine solution and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1H-Benzo[d]imidazol-6-amine.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-Bromo-1H-benzo[d]imidazol-6-amine
-
Rationale: This step involves the selective electrophilic bromination at the C2 position of the benzimidazole ring. N-Bromosuccinimide (NBS) is a common and effective brominating agent for such transformations.
-
Materials:
-
1H-Benzo[d]imidazol-6-amine (from Step 1)
-
N-Bromosuccinimide (NBS)
-
Acetic acid or a suitable chlorinated solvent
-
-
Procedure:
-
Dissolve 1H-Benzo[d]imidazol-6-amine in acetic acid.
-
Slowly add N-bromosuccinimide (NBS) in portions to the solution while stirring at ambient temperature.
-
Continue stirring and monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-Bromo-1H-benzo[d]imidazol-6-amine.
-
Potential Applications in Drug Development
Benzimidazole derivatives have been extensively investigated for their therapeutic potential across various disease areas. The structural features of 2-Bromo-1H-benzo[d]imidazol-6-amine suggest it could be a valuable scaffold for the development of novel therapeutic agents.
Anticancer Activity
Many benzimidazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I, a key enzyme in DNA replication.[11] The planar benzimidazole ring can intercalate with DNA, while substituents can further enhance binding affinity and specificity.
Caption: Representative signaling pathway illustrating the potential anticancer mechanism of benzimidazole derivatives via Topoisomerase I inhibition.
Antimicrobial and Antiviral Activity
The benzimidazole scaffold is also a common feature in antimicrobial and antiviral drugs.[12] These compounds can interfere with essential cellular processes in pathogens, such as nucleic acid synthesis or enzyme function. The specific substitutions on 2-Bromo-1H-benzo[d]imidazol-6-amine could confer selective activity against various microbial strains.
Safety and Handling
Based on the safety data for the analog 2-Bromo-1H-benzimidazole, the following precautions should be observed when handling 2-Bromo-1H-benzo[d]imidazol-6-amine:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[10]
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, and eye/face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
In case of contact with eyes, rinse cautiously with water for several minutes.
-
If skin irritation occurs, get medical advice/attention.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Conclusion
2-Bromo-1H-benzo[d]imidazol-6-amine represents a promising chemical entity for further investigation in the field of medicinal chemistry. While specific experimental data remains limited, the foundational knowledge of the benzimidazole scaffold and its derivatives provides a strong basis for its potential as a versatile building block in the synthesis of novel therapeutic agents. The synthetic routes and predictive properties outlined in this guide are intended to facilitate future research and development efforts targeting this and related compounds.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-BROMO-1H-BENZIMIDAZOLE-2-AMINE | 791595-74-9 [chemicalbook.com]
- 4. jyoungpharm.org [jyoungpharm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 791595-74-9: 6-bromo-1H-benzimidazol-2-amine [cymitquimica.com]
- 7. 6-bromo-1H-benzimidazol-2-amine 95% | CAS: 791595-74-9 | AChemBlock [achemblock.com]
- 8. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
- 9. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]
- 10. 2-Bromo-1H-benzimidazole 97 54624-57-6 [sigmaaldrich.com]
- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
